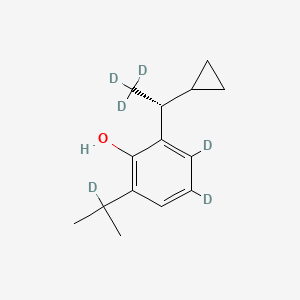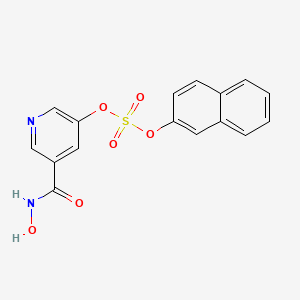
Cipepofol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cipepofol-d6, also known as Ciprofol-d6 or HSK3486-d6, is a deuterium-labeled derivative of Cipepofol. It is a novel 2,6-disubstituted phenol derivative used primarily for the intravenous induction of general anesthesia. This compound is characterized by its high potency and selectivity as a gamma-aminobutyric acid (GABA) receptor agonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cipepofol-d6 involves the incorporation of deuterium into the Cipepofol molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Cipepofol, which involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid followed by decarboxylation . The deuterium labeling is then introduced through a hydrogen-deuterium exchange reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability. This method allows for the production of significant quantities of this compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cipepofol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cipepofol-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies due to its deuterium labeling.
Biology: Investigated for its effects on GABA receptors and its potential neuroprotective properties.
Medicine: Primarily used for the induction and maintenance of general anesthesia.
Industry: Utilized in the development of new anesthetic agents and in the study of drug metabolism.
Mécanisme D'action
Cipepofol-d6 exerts its effects by acting as a potent agonist of the GABA-A receptor. This receptor is a chloride ion channel that, when activated, inhibits neuronal activity. This compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound’s high affinity for the GABA-A receptor contributes to its rapid onset and potent effects .
Comparaison Avec Des Composés Similaires
Cipepofol-d6 is often compared to other phenol derivatives such as:
Propofol: Similar in structure but less potent.
Fospropofol: A prodrug of propofol with a slower onset of action.
Etomidate: Another intravenous anesthetic with a different mechanism of action, primarily affecting the GABA-A receptor.
This compound stands out due to its higher potency, rapid onset, and reduced adverse effects compared to these similar compounds .
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,6D,9D |
Clé InChI |
BMEARIQHWSVDBS-WEZYQONNSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1[2H])[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)




![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)


![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)

